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molecular formula C4H4BrClN4 B1442700 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine CAS No. 850421-08-8

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine

Cat. No. B1442700
M. Wt: 223.46 g/mol
InChI Key: LDSVTELDHUQWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428513B2

Procedure details

5-bromo-3-chloro-2-hydrazinylpyrazine 11-1 (945 mg; 3.51 mmol) is dissolved in 12 ml trimethyl orthoacetate and heated up to 130° C. for 1 hour. The solution is diluted with water and extracted with EtOAc. The organic phase is then purified with flash chromatography: cHex/EtOAc=70%/30% to 55%/45% within 10 column volumes.
Quantity
945 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([Cl:10])[C:5]([NH:8][NH2:9])=[N:6][CH:7]=1.[C:11](OC)(OC)(OC)[CH3:12]>O>[Br:1][C:2]1[N:3]=[C:4]([Cl:10])[C:5]2[N:6]([C:11]([CH3:12])=[N:9][N:8]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
945 mg
Type
reactant
Smiles
BrC=1N=C(C(=NC1)NN)Cl
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(OC)(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic phase is then purified with flash chromatography

Outcomes

Product
Name
Type
Smiles
BrC=1N=C(C=2N(C1)C(=NN2)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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